1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of benzodioxin, indole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 5-methoxyindole, and pyrrolidine derivatives. Common synthetic routes could involve:
Step 1: Formation of the benzodioxin moiety through cyclization reactions.
Step 2: Introduction of the indole group via electrophilic substitution or coupling reactions.
Step 3: Formation of the pyrrolidine-2,5-dione core through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the benzodioxin or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H23N3O5/c1-29-16-3-4-18-17(11-16)14(13-25-18)6-7-24-19-12-22(27)26(23(19)28)15-2-5-20-21(10-15)31-9-8-30-20/h2-5,10-11,13,19,24-25H,6-9,12H2,1H3 |
InChI Key |
RYYAKJWQLRWILU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.